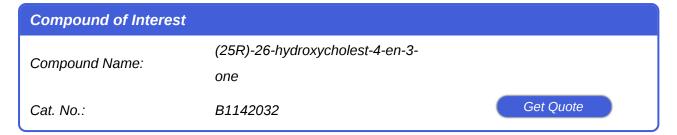


(25R)-26-hydroxycholest-4-en-3-one CAS number 56792-59-7

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An In-depth Technical Guide to (25R)-26-hydroxycholest-4-en-3-one

CAS Number: 56792-59-7

Abstract

This technical guide provides a comprehensive overview of **(25R)-26-hydroxycholest-4-en-3-one**, an oxysterol and a key intermediate in the alternative "acidic" pathway of bile acid synthesis. The document details its chemical and physical properties, biosynthetic pathways, and potential biological significance. Tailored for researchers, scientists, and drug development professionals, this guide includes detailed experimental protocols for its synthesis, quantification, and in vitro analysis. Furthermore, it visualizes the core metabolic and signaling pathways to facilitate a deeper understanding of its role in cholesterol homeostasis and its potential as a therapeutic target and biomarker in metabolic diseases.

Chemical and Physical Properties

(25R)-26-hydroxycholest-4-en-3-one, also known as 27-hydroxy Cholestenone, is an oxidized derivative of cholesterol.[1][2] Its structure features a ketone group at the C-3 position and a double bond between C-4 and C-5 of the steroid nucleus, with a hydroxylated side chain. [1][3] These features make it a molecule of interest in the study of metabolic pathways.



Property	Value	Reference(s)
CAS Number	56792-59-7	[4][5][6]
Molecular Formula	C27H44O2	[2][4][7]
Molecular Weight	400.6 g/mol	[2][4]
Exact Mass	400.334131 g/mol	[7]
Appearance	Crystalline solid	
Purity	≥95%	
UV/Vis Absorbance	λmax: 242 nm	
Solubility	Ethanol (~2 mg/mL), Dimethyl formamide (~0.1 mg/mL)	
Storage	-20°C	
Stability	≥ 4 years	[2]
InChlKey	CXUORUGFOXGJNY- LUZKGJLSSA-N	[7]
Synonyms	(25R)-26-Hydroxy-cholest-4- en-3-one, 27-hydroxy Cholestenone	[4]

Biosynthesis and Synthesis

(25R)-26-hydroxycholest-4-en-3-one is an endogenous metabolite in humans, formed during the acidic pathway of bile acid synthesis.[8] This pathway is critical for cholesterol homeostasis. [9]

Biosynthetic Pathways

The formation of this oxysterol can occur via two primary routes:

• From (25R)-26-hydroxycholesterol: Cholesterol is first hydroxylated at the 26-position by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) to form (25R)-26-



hydroxycholesterol.[10] Subsequently, a 3β -hydroxysteroid dehydrogenase (likely HSD3B1) catalyzes the oxidation of the 3β -hydroxyl group and isomerization of the double bond to yield **(25R)-26-hydroxycholest-4-en-3-one**.[9][11]

• From Cholest-4-en-3-one: An alternative and potentially more efficient pathway involves the direct 26-hydroxylation of the precursor cholest-4-en-3-one by CYP27A1.[11]



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Biosynthetic pathway of (25R)-26-hydroxycholest-4-en-3-one.

Experimental Protocol: Enzymatic Synthesis

The primary laboratory method for synthesizing **(25R)-26-hydroxycholest-4-en-3-one** is through the enzymatic conversion of its precursor.[3]

Objective: To synthesize **(25R)-26-hydroxycholest-4-en-3-one** from (25R)-26-hydroxycholesterol.

Materials:

- (25R)-26-hydroxycholesterol
- Cholesterol oxidase (from Brevibacterium sp. or similar)
- Potassium phosphate buffer (0.1 M, pH 7.0)
- Ethyl acetate (for extraction)
- Anhydrous sodium sulfate
- Silica gel for column chromatography



Hexane/ethyl acetate mixture (for chromatography)

Procedure:

- Dissolution: Dissolve (25R)-26-hydroxycholesterol in a minimal amount of a suitable solvent that is miscible with the aqueous buffer.
- Enzymatic Reaction: Add the substrate solution to the potassium phosphate buffer containing cholesterol oxidase.
- Incubation: Incubate the reaction mixture at 37°C with gentle shaking for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Extraction: Once the reaction is complete, extract the product from the aqueous phase using ethyl acetate (3x volumes).
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
- Purification: Purify the resulting crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to obtain pure (25R)-26-hydroxycholest-4-en-3-one.
 [3]

Biological Significance and Mechanism of Action

As an oxysterol, **(25R)-26-hydroxycholest-4-en-3-one** is not just a metabolic intermediate but also a potential signaling molecule.[10] Its structural similarity to other well-studied oxysterols suggests it may play a role in regulating lipid metabolism and cellular signaling pathways.[12]

Role in Lipid Metabolism

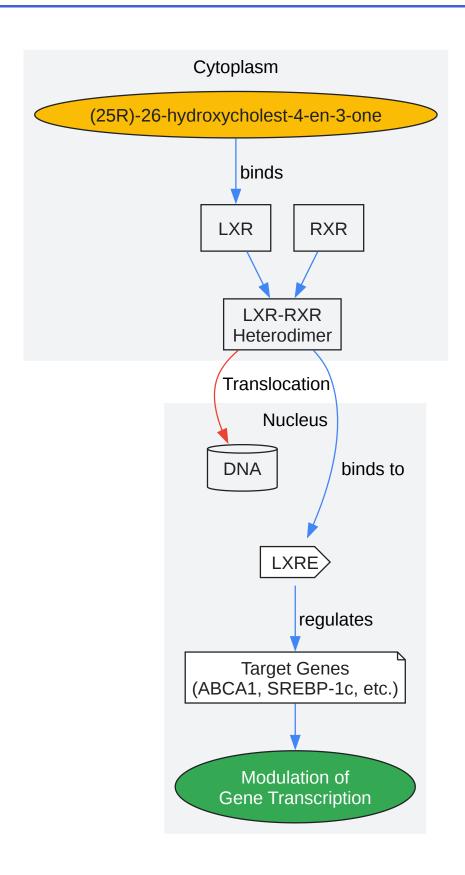
The compound is a key player in the acidic pathway of bile acid synthesis, which is crucial for the catabolism and elimination of cholesterol.[10] Dysregulation of this pathway is associated with metabolic disorders.[9] Furthermore, oxysterols are known endogenous ligands for nuclear receptors that master-regulate lipid metabolism, such as the Liver X Receptors (LXR α and LXR β).[10]



Putative LXR Signaling Pathway

It is hypothesized that **(25R)-26-hydroxycholest-4-en-3-one** can modulate gene expression by activating LXRs. Upon binding, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to LXR Response Elements (LXREs) on the promoter regions of target genes, thereby regulating their transcription.[12][13] Key LXR target genes are involved in cholesterol efflux (e.g., ABCA1, ABCG1) and fatty acid synthesis (e.g., SREBP-1c).[13]





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Putative LXR signaling pathway for **(25R)-26-hydroxycholest-4-en-3-one**.



Potential Therapeutic and Diagnostic Applications

- Metabolic Diseases: Modulation of the enzymes involved in its synthesis, such as HSD3B1,
 presents a novel therapeutic strategy for metabolic conditions like NAFLD.[9]
- Anticancer Activity: The cholest-4-en-3-one scaffold is present in molecules with demonstrated anticancer properties.[1] A structurally related compound, 25(R)-26-acetoxy-3β,5α-dihydroxycholest-6-one, has shown cytotoxic activity against human bladder and hepatic cancer cell lines.[1][14]
- Neuroprotection: The parent compound, cholest-4-en-3-one, has been studied for its neuroprotective potential, suggesting a possible similar role for its hydroxylated derivative.[1]
- Biomarker: Plasma levels of **(25R)-26-hydroxycholest-4-en-3-one** could serve as a specific biomarker for the activity of the acidic bile acid synthesis pathway.[9]

Quantitative Biological Data

While specific IC₅₀ values for **(25R)-26-hydroxycholest-4-en-3-one** are not widely reported in the literature, data from structurally related compounds provide insight into its potential cytotoxic activity.

Compound	Cell Line	Cancer Type	IC50 (μM)	Reference(s)
25(R)-26- acetoxy-3β,5α- dihydroxycholest -6-one	5637 (HTB-9)	Human Bladder Cancer	4.8	[1]
25(R)-26- acetoxy-3β,5α- dihydroxycholest -6-one	HepG2	Human Hepatic Cancer	15.5	[1]

Experimental Protocols



Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most robust and sensitive method for quantifying **(25R)-26-hydroxycholest-4-en-3-one** in biological samples, offering high specificity to distinguish it from structural isomers.[15]

Objective: To accurately quantify **(25R)-26-hydroxycholest-4-en-3-one** in a biological matrix (e.g., plasma).

Procedure:

- Sample Preparation:
 - Thaw samples on ice. Add an antioxidant like butylated hydroxytoluene (BHT) to prevent auto-oxidation.[15]
 - \circ Spike the sample with a deuterated internal standard (e.g., 7α-hydroxy-4-Cholesten-3-one-d₇).[16]
 - Extract the analyte using one of the following methods: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE).[15]
 - Evaporate the solvent and reconstitute the residue in the initial mobile phase.
- LC Separation:
 - Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μm).
 - Mobile Phase A: Water with 0.1% formic acid.[15]
 - Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid.[15]
 - Flow Rate: 0.3 mL/min.[15]
 - Column Temperature: 40°C.[15]

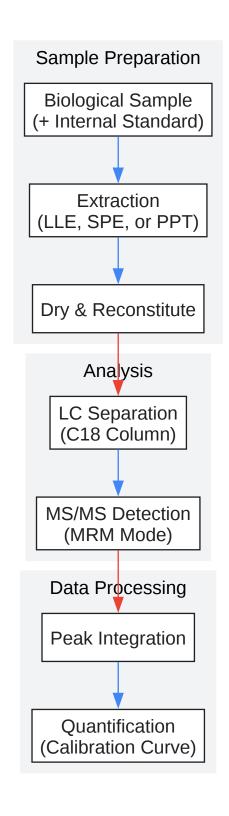
Foundational & Exploratory





- Gradient: Employ a linear gradient from low to high organic phase (B) to ensure chromatographic separation from isomers.[15]
- MS/MS Detection:
 - Ionization Mode: Electrospray Ionization (ESI), positive.[15]
 - Scan Type: Multiple Reaction Monitoring (MRM).[15]
 - MRM Transitions: Optimize and monitor specific precursor-to-product ion transitions for the analyte and the internal standard.
- Quantification: Construct a calibration curve using standards of known concentrations and calculate the analyte concentration in the samples based on the peak area ratio relative to the internal standard.





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Workflow for LC-MS/MS analysis of (25R)-26-hydroxycholest-4-en-3-one.

Cell Viability and Cytotoxicity (MTT Assay)



This protocol can be adapted to assess the cytotoxic effects of **(25R)-26-hydroxycholest-4-en-3-one** on various cancer cell lines.[1]

Objective: To quantify the effect of the compound on cancer cell viability.

Materials:

- Cancer cell line of interest (e.g., HepG2, 5637)
- Complete culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- (25R)-26-hydroxycholest-4-en-3-one
- DMSO (for stock solution)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or acidified isopropanol)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of culture medium.
- Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[1]
- Compound Treatment: Prepare serial dilutions of (25R)-26-hydroxycholest-4-en-3-one in culture medium from a concentrated stock in DMSO. Replace the medium in each well with 100 μL of medium containing the desired compound concentrations. Include vehicle controls (medium with DMSO) and blank controls (medium only).[1]
- Incubation: Incubate the plates for 48 or 72 hours.[1]



- MTT Addition: Add 20 μL of MTT solution to each well and incubate for an additional 4 hours.
 Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.[1]
- Solubilization: Aspirate the medium and add 150 μ L of solubilization buffer to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

(25R)-26-hydroxycholest-4-en-3-one is an emerging, significant intermediate in the alternative pathway of bile acid synthesis.[9] While direct research on its biological functions is still developing, its role as a metabolic intermediate and its structural similarity to other bioactive oxysterols position it as a compound of high interest.[12][17] Its discovery refines our understanding of cholesterol metabolism and opens new avenues for research into metabolic diseases, cancer therapeutics, and neuroprotection.[1][9] The protocols and data presented in this guide provide a foundational resource for scientists to further investigate the precise mechanisms of action and therapeutic potential of this molecule.

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